molecular formula C18H28ClNO2S B5429465 Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride

Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B5429465
M. Wt: 357.9 g/mol
InChI Key: XVEHJJASCQRVNA-UHFFFAOYSA-N
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Description

Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a phenylsulfanyl group, and an ethyl ester moiety, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride typically involves multiple stepsThe reaction conditions often include the use of reagents such as sodium hydride, ethyl chloroformate, and phenylthiol . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes in the body, modulating their activity. The phenylsulfanyl group may contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets involved in its effects are still under investigation .

Comparison with Similar Compounds

Ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(4-phenylsulfanylbutyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S.ClH/c1-2-21-18(20)16-10-13-19(14-11-16)12-6-7-15-22-17-8-4-3-5-9-17;/h3-5,8-9,16H,2,6-7,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEHJJASCQRVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCSC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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